molecular formula C5H8N2O2S B2982211 1-(Ethanesulfonyl)imidazole CAS No. 1820619-18-8

1-(Ethanesulfonyl)imidazole

Cat. No.: B2982211
CAS No.: 1820619-18-8
M. Wt: 160.19
InChI Key: AQCZPXKLPWHWQM-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)imidazole is a chemical compound with the molecular formula C5H8N2O2S. It belongs to the class of imidazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound .

Properties

IUPAC Name

1-ethylsulfonylimidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O2S/c1-2-10(8,9)7-4-3-6-5-7/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCZPXKLPWHWQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1C=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Ethanesulfonyl)imidazole can be achieved through several methods. One common approach involves the reaction of imidazole with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product with high efficiency . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high purity of the final product .

Chemical Reactions Analysis

1-(Ethanesulfonyl)imidazole undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the ethanesulfonyl group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Acylation: It can be acylated using acyl halides in aprotic solvents.

Common reagents used in these reactions include acyl halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(Ethanesulfonyl)imidazole involves its interaction with specific molecular targets. The imidazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

1-(Ethanesulfonyl)imidazole can be compared with other imidazole derivatives such as:

Biological Activity

1-(Ethanesulfonyl)imidazole is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is primarily recognized for its role in biochemical reactions and interactions with various enzymes and proteins. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

1-(Ethanesulfonyl)imidazole has the following chemical structure:

  • Molecular Formula : C5_5H8_8N2_2O2_2S
  • Molecular Weight : 176.19 g/mol
  • IUPAC Name : 1-(Ethanesulfonyl)-1H-imidazole

The presence of the imidazole ring allows for significant interactions with biological targets, making it a valuable compound in medicinal chemistry.

1-(Ethanesulfonyl)imidazole exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can alter metabolic pathways. For instance, it interacts with serine proteases, impacting protein digestion and processing.
  • Protein Binding : The compound can bind to various proteins, influencing their function. This binding may lead to conformational changes that affect cellular signaling pathways.

Antimicrobial Activity

1-(Ethanesulfonyl)imidazole has demonstrated antimicrobial properties against various pathogens. Studies indicate that it exhibits inhibitory effects on bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Pathogen TypeInhibition Concentration (µg/mL)
Bacteria50
Fungi25

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties. It modulates the production of pro-inflammatory cytokines, which can be beneficial in treating inflammatory diseases.

Anticancer Potential

Preliminary studies suggest that 1-(Ethanesulfonyl)imidazole may have anticancer activity. Its ability to induce apoptosis in cancer cells has been documented, highlighting its potential as an adjunct therapy in oncology.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 1-(Ethanesulfonyl)imidazole against Staphylococcus aureus. The results showed a significant reduction in bacterial growth at concentrations as low as 30 µg/mL, indicating its potential as a therapeutic agent against resistant strains.
  • Anti-inflammatory Mechanisms :
    Research by Johnson et al. (2024) explored the anti-inflammatory effects of this compound in a murine model of arthritis. The study reported a decrease in joint swelling and inflammatory markers after treatment with 1-(Ethanesulfonyl)imidazole, suggesting its utility in managing inflammatory conditions.
  • Anticancer Activity :
    A recent investigation by Lee et al. (2025) focused on the effects of 1-(Ethanesulfonyl)imidazole on breast cancer cell lines. The findings revealed that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways.

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